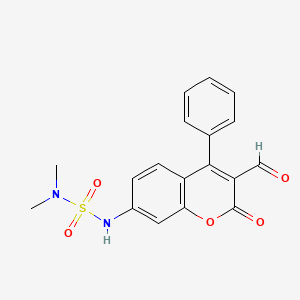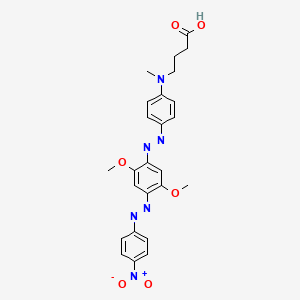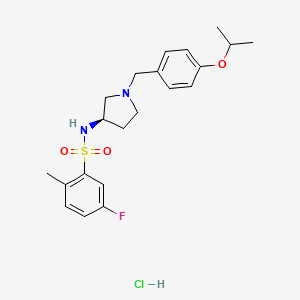
E3 ligase Ligand-Linker Conjugates 17
Overview
Description
Thalidomide-O-amido-C8-NH2 (TFA): is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker. This compound is primarily used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are molecules designed to target and degrade specific proteins .
Biochemical Analysis
Biochemical Properties
Thalidomide-O-amido-C8-NH2 (TFA) plays a crucial role in biochemical reactions by recruiting E3 ubiquitin ligases, specifically cereblon, to target proteins for ubiquitination and subsequent proteasomal degradation. The compound interacts with several biomolecules, including cereblon, a component of the CRL4 E3 ubiquitin ligase complex. This interaction facilitates the ubiquitination of target proteins, marking them for degradation by the proteasome. The nature of these interactions is highly specific, as the thalidomide-based ligand binds to cereblon, while the linker connects to the target protein, forming a ternary complex that promotes protein degradation .
Cellular Effects
Thalidomide-O-amido-C8-NH2 (TFA) exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to recruit cereblon and target specific proteins for degradation can lead to alterations in cell cycle regulation, apoptosis, and other critical cellular functions. For example, in cancer cells, Thalidomide-O-amido-C8-NH2 (TFA) can degrade oncogenic proteins, thereby inhibiting tumor growth and proliferation .
Molecular Mechanism
The molecular mechanism of Thalidomide-O-amido-C8-NH2 (TFA) involves the formation of a ternary complex between the compound, cereblon, and the target protein. This complex facilitates the ubiquitination of the target protein by the E3 ubiquitin ligase, leading to its degradation by the proteasome. The binding interactions between Thalidomide-O-amido-C8-NH2 (TFA) and cereblon are highly specific, with the thalidomide-based ligand binding to cereblon and the linker connecting to the target protein. This process results in the selective degradation of the target protein, thereby modulating cellular functions and pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thalidomide-O-amido-C8-NH2 (TFA) can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Thalidomide-O-amido-C8-NH2 (TFA) remains stable under specific storage conditions, such as at -80°C for up to six months. Its activity may decrease over time due to degradation or other factors. Long-term effects observed in in vitro and in vivo studies include sustained protein degradation and modulation of cellular processes .
Dosage Effects in Animal Models
The effects of Thalidomide-O-amido-C8-NH2 (TFA) in animal models vary with different dosages. At lower doses, the compound effectively recruits cereblon and targets specific proteins for degradation without causing significant toxicity. At higher doses, Thalidomide-O-amido-C8-NH2 (TFA) may exhibit toxic or adverse effects, such as off-target protein degradation or disruption of normal cellular functions. Threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
Thalidomide-O-amido-C8-NH2 (TFA) is involved in several metabolic pathways, primarily through its interaction with cereblon and the ubiquitin-proteasome system. The compound’s recruitment of cereblon facilitates the ubiquitination and degradation of target proteins, thereby influencing metabolic flux and metabolite levels. Additionally, Thalidomide-O-amido-C8-NH2 (TFA) may interact with other enzymes and cofactors involved in protein degradation and cellular metabolism .
Transport and Distribution
Within cells and tissues, Thalidomide-O-amido-C8-NH2 (TFA) is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s efficacy and activity, as well as its potential off-target effects .
Subcellular Localization
Thalidomide-O-amido-C8-NH2 (TFA) exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its ability to recruit cereblon and target proteins for degradation, as well as for its overall efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-amido-C8-NH2 (TFA) involves the conjugation of Thalidomide with an alkylC8 linker that has a terminal amine group. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting it with a suitable reagent to form an intermediate.
Linker Attachment: The activated Thalidomide is then reacted with an alkylC8 linker that has a terminal amine group. This step often involves peptide coupling reactions.
Purification: The final product is purified using standard techniques such as crystallization or chromatography
Industrial Production Methods: The industrial production of Thalidomide-O-amido-C8-NH2 (TFA) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-amido-C8-NH2 (TFA) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the amine group reacts with carboxyl linkers via peptide coupling.
Reductive Amination: The amine group can also undergo reductive amination, allowing for the attachment of different linkers.
Common Reagents and Conditions:
Peptide Coupling Reagents: Used for attaching the linker to Thalidomide.
Reductive Amination Reagents: Used for modifying the amine group.
Major Products: The major products formed from these reactions are various PROTAC molecules designed for targeted protein degradation .
Scientific Research Applications
Thalidomide-O-amido-C8-NH2 (TFA) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Thalidomide-O-amido-C8-NH2 (TFA) involves its role as a degron-linker in PROTACs. The compound binds to cereblon, an E3 ubiquitin ligase, and facilitates the ubiquitination and subsequent degradation of target proteins. This process involves the following steps:
Binding to Cereblon: The Thalidomide-based cereblon ligand binds to the cereblon protein.
Linker Attachment: The linker connects the cereblon ligand to a targeting ligand that binds to the target protein.
Ubiquitination: The target protein is ubiquitinated, marking it for degradation by the proteasome.
Comparison with Similar Compounds
- Pomalidomide-C4-NH2 hydrochloride
- Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
- Pomalidomide-amino-PEG5-NH2
- Thalidomide-NH-C6-NH2
- Thalidomide-NH-amido-C6-NH2 hydrochloride .
Uniqueness: Thalidomide-O-amido-C8-NH2 (TFA) is unique due to its specific alkylC8 linker with a terminal amine group, which provides enhanced binding stability and specificity in PROTAC applications .
Properties
IUPAC Name |
N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O6.C2HF3O2/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;3-2(4,5)1(6)7/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVLNIUPDHKOPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)












